Diethyl 2-(3-fluoro-4-iodophenyl)-2-methylmalonate
Description
Properties
Molecular Formula |
C14H16FIO4 |
|---|---|
Molecular Weight |
394.18 g/mol |
IUPAC Name |
diethyl 2-(3-fluoro-4-iodophenyl)-2-methylpropanedioate |
InChI |
InChI=1S/C14H16FIO4/c1-4-19-12(17)14(3,13(18)20-5-2)9-6-7-11(16)10(15)8-9/h6-8H,4-5H2,1-3H3 |
InChI Key |
WJAXZUKSFUMXNP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C)(C1=CC(=C(C=C1)I)F)C(=O)OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Diethyl 2-(3-fluoro-4-iodophenyl)-2-methylmalonate typically involves the following steps:
Halogenation: The starting material, 2-methylmalonic acid diethyl ester, undergoes halogenation to introduce the iodine atom at the 4-position of the phenyl ring.
Fluorination: The iodinated compound is then subjected to fluorination to introduce the fluorine atom at the 3-position of the phenyl ring.
Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors under controlled conditions to ensure purity and yield. The process involves the use of catalysts and specific reaction conditions to optimize the halogenation and fluorination steps.
Chemical Reactions Analysis
Types of Reactions: Diethyl 2-(3-fluoro-4-iodophenyl)-2-methylmalonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or their derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Substitution reactions can replace the halogen atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.
Substitution: Nucleophiles like sodium azide (NaN₃) and various alkyl halides are employed.
Major Products Formed:
Oxidation: Carboxylic acids, esters, and amides.
Reduction: Alcohols and amines.
Substitution: A variety of substituted phenyl compounds.
Scientific Research Applications
Chemistry: Diethyl 2-(3-fluoro-4-iodophenyl)-2-methylmalonate is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound serves as a precursor in the synthesis of biologically active molecules, including enzyme inhibitors and receptor ligands.
Medicine: It is utilized in the design of new drugs, especially those targeting specific diseases such as cancer and infectious diseases.
Industry: The compound finds applications in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which Diethyl 2-(3-fluoro-4-iodophenyl)-2-methylmalonate exerts its effects involves its interaction with molecular targets and pathways. The presence of fluorine and iodine atoms enhances its binding affinity to specific enzymes and receptors, leading to the modulation of biological processes.
Comparison with Similar Compounds
Structural Features and Substituent Effects
The target compound’s unique 3-fluoro-4-iodophenyl group distinguishes it from related malonates. Key analogs include:
Key Observations :
Physicochemical Properties
- Stability : The electron-withdrawing fluoro and iodo groups may stabilize the malonate core against hydrolysis relative to electron-donating substituents (e.g., methyl in 3ai ).
Biological Activity
Diethyl 2-(3-fluoro-4-iodophenyl)-2-methylmalonate is a compound of significant interest due to its unique structural features and potential biological activities. This article delves into its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula and a molar mass of approximately 394.18 g/mol. It is categorized as a malonate ester, characterized by a diethyl ester of a substituted malonic acid. The presence of a fluorinated and iodinated phenyl group contributes to its diverse chemical behavior and potential applications in medicinal chemistry.
Biological Activities
Research indicates that compounds similar to this compound exhibit various biological activities, including:
- Antidepressant Activity : Compounds with similar structures have shown significant antidepressant effects in animal models, particularly through mechanisms involving the inhibition of monoamine oxidase (MAO) and serotonin transporters .
- Anti-inflammatory Effects : Analogous compounds have been identified as potent inhibitors of cyclooxygenase (COX) enzymes, which are crucial targets for non-steroidal anti-inflammatory drugs (NSAIDs). This suggests that this compound may also possess anti-inflammatory properties .
- Antimicrobial Potential : Preliminary studies indicate that similar compounds can exhibit antibacterial activity against various pathogens, including strains of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for related compounds suggest potential effectiveness in treating bacterial infections .
Synthesis
The synthesis of this compound can be achieved through several methods, typically involving the reaction of malonic acid derivatives with appropriate halogenated phenyl groups. The synthesis process is crucial for understanding the compound's structure-activity relationship (SAR) and optimizing its biological efficacy.
Case Study 1: Antidepressant Activity
A study evaluated the antidepressant properties of related compounds using the forced swimming test (FST) and tail suspension test (TST). Results indicated that these compounds significantly reduced immobility in a dose-dependent manner, comparable to established antidepressants like fluoxetine .
Case Study 2: Anti-inflammatory Activity
Research on analogs revealed their ability to inhibit COX enzymes effectively. For instance, compound ARN2508 demonstrated marked in vivo activity against inflammation without causing gastric toxicity, highlighting the therapeutic potential of such derivatives .
Data Tables
| Biological Activity | Description |
|---|---|
| Antidepressant | Significant reduction in immobility in FST/TST models |
| Anti-inflammatory | Potent COX inhibition with minimal side effects |
| Antibacterial | Effective against E. coli and S. aureus with MIC values below 100 µg/mL |
Q & A
Q. What are the common synthetic routes for preparing diethyl 2-(3-fluoro-4-iodophenyl)-2-methylmalonate?
The compound is typically synthesized via alkylation or coupling reactions. For example, analogous malonates (e.g., diethyl 2-methylmalonate) react with halogenated aromatic precursors under basic conditions. Sodium hydride (NaH) in tetrahydrofuran (THF) is often used for deprotonation, followed by nucleophilic substitution or Buchwald-Hartwig coupling to introduce aryl groups (e.g., bromo/iodo-fluorophenyl derivatives) . Post-synthetic modifications, such as iodination via halogen exchange or metal-catalyzed cross-coupling, may also be employed .
Q. What purification techniques are effective for isolating this compound?
Column chromatography using silica gel with solvent systems like hexane/ethyl acetate or acetone/hexane (1:10) is standard for isolating malonate derivatives . For polar impurities, aqueous workup (e.g., washing with H₂O or brine) followed by drying over Na₂SO₄ is recommended. Recrystallization from ethanol or THF may enhance purity for crystalline intermediates .
Q. How is the structure of this compound verified experimentally?
Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) confirms substituent positions and stereochemistry. High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., calculated vs. experimental m/z within ±0.0005 Da) . X-ray crystallography, if applicable, provides definitive confirmation of molecular geometry, as demonstrated in analogous fluorophenyl malonate crystals .
Advanced Research Questions
Q. How do steric and electronic effects of the 3-fluoro-4-iodophenyl group influence reactivity in cross-coupling reactions?
The electron-withdrawing fluorine and iodine substituents activate the aryl ring toward electrophilic substitution but may hinder coupling reactions due to steric bulk. For example, in Buchwald-Hartwig aminations, bulky ligands (e.g., Cy2MOP) or elevated temperatures are required to overcome steric hindrance . The iodine atom also serves as a directing group for subsequent functionalization .
Q. What challenges arise during hydrolysis of this compound, and how are they mitigated?
Hydrolysis of fluorinated/iodinated malonates often requires harsh conditions (e.g., 4 M NaOH under reflux) due to reduced electrophilicity of the ester carbonyl. However, competing side reactions, such as C-I bond cleavage or defluorination, may occur. Controlled hydrolysis in biphasic systems (e.g., H₂O/Et₂O) with gradual acidification (6 M HCl) minimizes degradation .
Q. How can enantioselective synthesis of this compound be achieved, given its chiral centers?
Asymmetric alkylation using chiral auxiliaries or catalysts (e.g., Pd/Cy2MOP complexes) can induce chirality. For example, palladium-catalyzed allylic alkylation with fluorinated olefins has been used to install Z- or E-configured double bonds with >90% enantiomeric excess (ee) . Chiral HPLC or enzymatic resolution may further purify enantiomers .
Q. What strategies resolve contradictions in spectroscopic data for structurally similar malonates?
Discrepancies in NMR shifts (e.g., overlapping signals for methyl/fluorophenyl groups) are addressed via 2D NMR (COSY, HSQC) or variable-temperature experiments. For HRMS ambiguities, isotopic pattern analysis (e.g., ¹²⁷I vs. ⁷⁹Br) and comparison with synthetic intermediates clarify structural assignments .
Q. How does the 4-iodo substituent impact the compound’s utility in drug discovery?
The iodine atom serves as a radiolabeling site (e.g., for ¹²⁵I in imaging) or a handle for Suzuki-Miyaura couplings to append bioactive moieties (e.g., biphenyl groups in NSAID analogs like flurbiprofen) . Its electron-deficient nature also enhances binding to hydrophobic enzyme pockets .
Methodological Considerations
- Reaction Optimization : Use Design of Experiments (DoE) to screen variables (temperature, catalyst loading) for coupling reactions .
- Stability Studies : Monitor degradation under light/heat via accelerated stability testing (40°C/75% RH for 4 weeks) .
- Computational Modeling : DFT calculations (e.g., Gaussian) predict regioselectivity in electrophilic substitutions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
